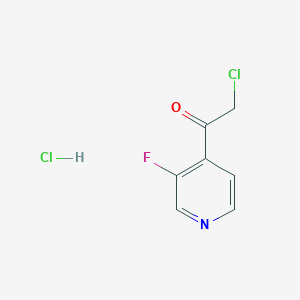

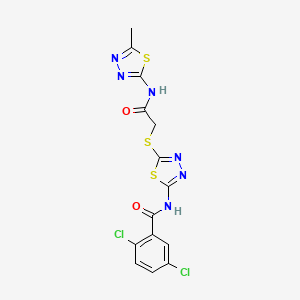

2-Chloro-1-(3-fluoropyridin-4-yl)ethanone;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

In the first paper, the synthesis of related pyridine derivatives is explored. The chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine is achieved through various conditions. Under catalytic amination conditions, the bromide substitution product is favored, while a reversal in chemoselectivity is observed under neat conditions without palladium catalysis, leading to substitution at the 2-chloro position. Additionally, selective substitution of the 3-fluoro group is possible under SNAr conditions to afford a dihalo adduct . This suggests that the synthesis of "2-Chloro-1-(3-fluoropyridin-4-yl)ethanone;hydrochloride" could potentially be achieved through similar selective functionalization strategies.

Molecular Structure Analysis

The second paper describes the synthesis of a different chlorinated compound, where the structure is confirmed using various techniques such as 1H NMR, MS, FTIR, and X-ray crystallography . These techniques are crucial for determining the molecular structure of organic compounds, and similar methods would likely be employed to analyze the molecular structure of "2-Chloro-1-(3-fluoropyridin-4-yl)ethanone;hydrochloride."

Chemical Reactions Analysis

The papers do not provide specific reactions for "2-Chloro-1-(3-fluoropyridin-4-yl)ethanone;hydrochloride," but they do offer insights into the reactivity of chloro- and fluoro-substituted pyridines. The first paper indicates that the position of substitution can be controlled under different reaction conditions, which is relevant for understanding how "2-Chloro-1-(3-fluoropyridin-4-yl)ethanone;hydrochloride" might react under various chemical conditions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-Chloro-1-(3-fluoropyridin-4-yl)ethanone;hydrochloride" are not directly discussed, the properties of similar compounds can be inferred. For instance, the presence of halogen atoms in the compound's structure is likely to influence its boiling point, solubility, and reactivity. The papers suggest that such compounds can be characterized using NMR, MS, and FTIR, which would provide valuable information about the physical and chemical properties of the compound .

Scientific Research Applications

Synthesis and Functionalization

2-Chloro-1-(3-fluoropyridin-4-yl)ethanone hydrochloride is a compound that can be effectively functionalized for various applications in scientific research. For instance, it has been utilized in the synthesis of cognition-enhancing drugs through efficient pyridinylmethyl functionalization processes. This includes chlorination, hydrolysis, and methanesulfonylation to prepare novel alkylating agents, demonstrating its potential in the development of pharmaceuticals (Pesti et al., 2000).

Photophysical Property Studies

The compound's derivatives have been explored for their photophysical properties, with research showing that nicotinonitriles incorporating pyrene and/or fluorene moieties exhibit strong blue-green fluorescence. This indicates potential applications in materials science and the development of fluorophores for various scientific and industrial purposes (Hussein et al., 2019).

Antifungal and Antibacterial Activity

Research into substituted 6-fluorobenzo[d]thiazole amides, which can be synthesized from similar precursors, has revealed significant antibacterial and antifungal activities. This highlights the potential use of 2-Chloro-1-(3-fluoropyridin-4-yl)ethanone hydrochloride and its derivatives in developing new antimicrobial agents (Pejchal et al., 2015).

Development of Fluorinated Compounds

The compound has been implicated in the development of novel fluorinated compounds, such as in the synthesis of [18F]FPyKYNE, a fluoropyridine-based alkyne reagent for fluorine-18 labeling of macromolecules using click chemistry. This application is particularly relevant in the field of positron emission tomography (PET) imaging, illustrating the compound's utility in nuclear medicine and radiopharmaceuticals (Kuhnast et al., 2008).

Safety and Hazards

properties

IUPAC Name |

2-chloro-1-(3-fluoropyridin-4-yl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO.ClH/c8-3-7(11)5-1-2-10-4-6(5)9;/h1-2,4H,3H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRZBNCRPXETOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)CCl)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(3-fluoropyridin-4-yl)ethanone;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2521480.png)

![3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B2521482.png)

![2-[(4-bromophenyl)sulfonylamino]-N-ethyl-1,3-benzothiazole-6-sulfonamide](/img/structure/B2521491.png)

![3-(3-Methylbutylidene)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2521492.png)

![2,4-Diethyl 3-methyl-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2521493.png)

![ethyl 6-acetyl-2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2521495.png)

![N-(1-cyanocyclohexyl)-2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2521496.png)

![Methyl 2-[cyanomethyl-[2-(4-methylphenyl)acetyl]amino]acetate](/img/structure/B2521497.png)

![3-[1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl]propan-1-ol](/img/structure/B2521501.png)

![N-(4-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2521502.png)